Cas no 449781-54-8 (3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
- diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-[[4-[(butylmethylamino)sulfonyl]benzoyl]amino]-4,7-dihydro-, 3,6-diethyl ester
- F0539-1815
- SR-01000569356-1
- 3,6-diethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- 449781-54-8
- Oprea1_157669
- diethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- SR-01000569356
- AKOS024581704
-
- Inchi: 1S/C25H33N3O7S2/c1-5-8-14-27(4)37(32,33)18-11-9-17(10-12-18)22(29)26-23-21(24(30)34-6-2)19-13-15-28(16-20(19)36-23)25(31)35-7-3/h9-12H,5-8,13-16H2,1-4H3,(H,26,29)
- InChI Key: PJPUIJQKXORIER-UHFFFAOYSA-N
- SMILES: C1N(C(OCC)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(S(N(CCCC)C)(=O)=O)C=C3)SC1=2
Computed Properties
- Exact Mass: 551.17599275g/mol
- Monoisotopic Mass: 551.17599275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 37
- Rotatable Bond Count: 12
- Complexity: 903
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 159Ų
Experimental Properties
- Density: 1.315±0.06 g/cm3(Predicted)
- pka: 11.73±0.20(Predicted)
3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Pricemore >>
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449781-54-8 | 90%+ | 10mg |
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3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
Introduction to 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate (CAS No. 449781-54-8)
The compound 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate, identified by its CAS number 449781-54-8, represents a sophisticated molecular entity with significant potential in the field of pharmaceutical and biochemical research. This heterocyclic compound features a complex architecture that integrates multiple functional groups, making it a subject of interest for medicinal chemists and biologists exploring novel therapeutic avenues.
At the core of this molecule lies a fused thieno[2,3-c]pyridine scaffold, a structural motif that has garnered attention due to its ability to modulate biological pathways through interactions with specific targets. The presence of diethyl substituents at the 3- and 6-positions introduces lipophilicity, which can influence membrane permeability and metabolic stability. Meanwhile, the amide and sulfamoyl functionalities at the 2-position contribute to hydrogen bonding capabilities and potential interactions with polar residues in proteins.
The benzamido group further extends the molecular surface for binding interactions, while the dicarboxylate moieties at the 3- and 6-positions provide additional acidic properties that may enhance solubility in aqueous environments or facilitate interactions with metal ions. Such structural features make this compound a versatile tool for investigating mechanisms in drug discovery and understanding complex biological processes.
In recent years, derivatives of thieno[2,3-c]pyridine have been extensively studied for their pharmacological properties. For instance, modifications in this scaffold have led to compounds exhibiting kinase inhibition, anti-inflammatory effects, and even neuroprotective activities. The specific arrangement of substituents in 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate suggests potential applications in targeting pathways such as Janus kinases (JAKs) or signal transducer and activator of transcription (STAT) proteins, which are implicated in various inflammatory and autoimmune diseases.
The 4-butyl(methyl)sulfamoylbenzamido moiety is particularly noteworthy for its ability to engage in multiple types of non-covalent interactions. The butyl group contributes to hydrophobic interactions with lipid bilayers or hydrophobic pockets in protein targets, while the sulfamoyl group can form hydrogen bonds with nucleophilic residues. This dual functionality may enhance binding affinity and selectivity when designing inhibitors or modulators for therapeutic purposes.
Advances in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such complex molecules. Molecular docking studies suggest that 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate could interact favorably with binding pockets on enzymes like JAK1 or STAT3. These interactions may be modulated by subtle changes in the substitution pattern or by introducing additional functional groups to improve pharmacological profiles.
Experimental validation through high-throughput screening (HTS) or structure-based drug design (SBDD) could provide further insights into the compound’s potential as a lead molecule. Initial assays might focus on assessing its inhibitory activity against relevant kinases or cytokine receptors. Additionally,the compound’s solubility profile could be optimized through salt formation or prodrug strategies to enhance bioavailability.
The synthesis of this compound involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. Key synthetic steps likely include cyclization reactions to form the thieno[2,3-c]pyridine core, followed by functionalization at specific positions using protecting group strategies. Advances in green chemistry principles may also influence synthetic routes toward sustainability, such as minimizing waste or using catalytic methods.
In conclusion, 3,6-diethyl 2-{4-butyl(methyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 449781-54-8) is a structurally intricate molecule with promising applications in pharmaceutical research。 Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutics targeting inflammatory and metabolic diseases。 Continued investigation into its biological activity will likely uncover new opportunities for medical intervention and highlight its significance in drug discovery efforts。
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